Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate
Description
Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate is a piperazine-derived compound featuring a 2,4-dimethoxyphenyl substituent on the piperazine ring and a methyl 3-nitrobenzoate ester group. The nitro group at the 3-position of the benzoate moiety contributes to electron-withdrawing effects, while the dimethoxy groups on the phenyl ring provide electron-donating properties.
Properties
IUPAC Name |
methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-27-15-5-7-17(19(13-15)28-2)22-10-8-21(9-11-22)16-6-4-14(20(24)29-3)12-18(16)23(25)26/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMVHGYVEIYDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the substitution of the nitrobenzoate with a piperazine derivative that has been pre-functionalized with the 2,4-dimethoxyphenyl group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Solvents like dichloromethane and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the nitrobenzoate ester are key functional groups that contribute to its biological activity. The compound may modulate the activity of these targets through binding interactions, leading to various pharmacological effects.
Comparison with Similar Compounds
Data Table: Comparative Properties of Analogous Compounds
Research Findings and Implications
- Solubility and Bioavailability : The dimethoxy substituent likely improves aqueous solubility relative to dichlorophenyl analogs but may reduce lipophilicity compared to fluorophenyl derivatives.
- Synthetic Accessibility : highlights commercial availability of simpler methylpiperazine derivatives, suggesting the target compound may require specialized synthesis due to its complex substituents.
Biological Activity
Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C19H24N4O5
Molecular Weight : 372.42 g/mol
IUPAC Name : this compound
Canonical SMILES : COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)OC)N(=O)=O)OC
The compound features a nitro group, a methoxy group, and a piperazine moiety, which contribute to its diverse biological activities.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures to this compound exhibit antidepressant and anxiolytic properties. The piperazine ring is known for its psychoactive effects, often interacting with serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives of piperazine showed significant binding affinity to serotonin receptors, suggesting potential antidepressant activity.
Antitumor Activity
Several studies have investigated the antitumor properties of nitrobenzoate derivatives. For instance, compounds containing a nitro group have been shown to induce apoptosis in cancer cells. Research has indicated that this compound may inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation.
Neuroprotective Properties
The neuroprotective effects of this compound have also been explored. It is hypothesized that the methoxy groups enhance lipophilicity, allowing better penetration through the blood-brain barrier. Studies suggest that similar compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antidepressant Activity | Evaluated the binding affinity of piperazine derivatives to serotonin receptors. | Confirmed potential antidepressant effects through receptor interaction. |
| Antitumor Activity Assessment | Investigated the effect of nitrobenzoate derivatives on cancer cell lines. | Demonstrated significant inhibition of tumor cell growth via apoptosis induction. |
| Neuroprotection Study | Assessed the protective effects against oxidative stress in neuronal cultures. | Suggested potential use in treating neurodegenerative disorders due to protective properties. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Piperazine Derivative : The starting material undergoes a reaction with 2,4-dimethoxyphenyl to form a piperazine derivative.
- Nitration Reaction : The resulting compound is nitrated using a suitable nitrating agent (e.g., nitric acid), introducing the nitro group.
- Esterification : Finally, methylation occurs to form the ester linkage with benzoic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
